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molecular formula C7H6Cl2O B1585786 3,4-Dichloroanisole CAS No. 36404-30-5

3,4-Dichloroanisole

Cat. No. B1585786
M. Wt: 177.02 g/mol
InChI Key: VISJRVXHPNMYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572797B2

Procedure details

3,4-Dichloroanisole (12.5 g, 70.6 mmol) was dissolved in tetrahydrofuran (130 ml) and cooled to −76° C. n-Butyllithium (31 ml of 2.5 molar in hexanes, 77.7 mmol) was added dropwise keeping the temperature below −70° C. The solution was stirred at −70° C. for 30 minutes, then dimethylformamide (6.0 ml, 77.7 mmol) was added dropwise. The mixture was allowed to warm up to room temperature and was then poured onto ice (500 ml) and extracted with diethyl ether. The ether extracts were washed with brine then dried over anhydrous Na2SO4, filtered, and the solvent removed in vacuo to give the crude product. This material was stirred and heated to just below the reflux temperature in hexane (100 ml) and dichloromethane (5 ml), then cooled, and the solid filtered off to give the title compound as an off-white powder (10.0 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[Cl:8].C([Li])CCC.CN(C)[CH:18]=[O:19]>O1CCCC1.CCCCCC.ClCCl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)OC
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
ADDITION
Type
ADDITION
Details
was then poured onto ice (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
STIRRING
Type
STIRRING
Details
This material was stirred
FILTRATION
Type
FILTRATION
Details
the solid filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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